REACTION_SMILES
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[CH3:18][CH2:19][O:20][C:21]([CH3:22])=[O:23].[Cl:15][CH2:16][Cl:17].[OH:1][CH2:2][CH:3]1[CH2:4][CH2:5][CH:6]([CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:7][CH2:8]1>>[O:1]=[CH:2][CH:3]1[CH2:4][CH2:5][CH:6]([CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC1CCC(CO)CC1
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Name
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Type
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product
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Smiles
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CCOC(=O)CC1CCC(C=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |